5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1209492-73-8
VCID: VC2950030
InChI: InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-9(13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C(=O)O)C1
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

CAS No.: 1209492-73-8

Cat. No.: VC2950030

Molecular Formula: C12H17N3O4

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid - 1209492-73-8

Specification

CAS No. 1209492-73-8
Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-9(13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17)
Standard InChI Key QIUBDRRELVWSKR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C(=O)O)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C(=O)O)C1

Introduction

Chemical Identity and Nomenclature

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is primarily identified by its CAS registry number 1209492-73-8 . The compound has several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural interpretations. These synonyms include the IUPAC systematic name "5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid" .

Nomenclature and Identifiers

The compound's nomenclature reflects its complex heterocyclic structure with specific functional groups. Various identifiers are used across different chemical databases and suppliers:

Identifier TypeValue
CAS Number1209492-73-8
Molecular FormulaC₁₂H₁₇N₃O₄
Molecular Weight267.28 g/mol
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-9(13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17)
InChI KeyQIUBDRRELVWSKR-UHFFFAOYSA-N
MDL NumberMFCD16987654

Structural Features and Chemical Properties

The molecular architecture of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid consists of a fused bicyclic system containing a partially saturated pyrazine ring and a pyrazole moiety, with specific functional groups attached at the 2 and 5 positions.

Structural Composition

The compound contains a tetrahydropyrazolo[1,5-a]pyrazine core structure, consisting of a fused ring system. The key structural features include:

  • A pyrazole ring fused with a partially saturated pyrazine ring

  • A tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 5

  • A carboxylic acid functional group at position 2

  • A total of three nitrogen atoms within the heterocyclic system

The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, which is particularly important in synthetic applications where controlled deprotection might be required .

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in different environments and applications:

PropertyValueReference
Molecular Weight267.28 g/mol
Exact Mass267.12190603 Da
XLogP3-AA0.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area (TPSA)84.66 Ų
LogP1.332

These properties suggest moderate lipophilicity and good potential for hydrogen bonding, characteristics that are relevant for drug-like molecules and their interactions with biological systems.

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral, Category 4
H315Causes skin irritationSkin corrosion/irritation, Category 2
H319Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
H335May cause respiratory irritationSpecific target organ toxicity, single exposure, Category 3, Respiratory tract irritation

The GHS pictogram associated with this compound is GHS07 (exclamation mark), indicating acute toxicity (harmful), irritant, and less severe health hazards. The signal word for this compound is "Warning" .

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink, or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national/international regulations

These precautionary measures emphasize the importance of proper handling, storage, and disposal procedures to minimize risks .

ParameterRecommendation
TemperatureRoom temperature or 4°C (refrigerated)
ContainerSealed, airtight container
EnvironmentDry, well-ventilated area
Light ExposureProtect from direct light
IncompatibilitiesStore away from strong oxidizing agents

These storage conditions are designed to prevent degradation and maintain the chemical integrity of the compound .

Applications in Chemical Research and Synthesis

5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several potential applications in chemical research and synthesis, particularly in medicinal chemistry and drug development.

Role as a Building Block

The compound serves as an important heterocyclic building block in organic synthesis . The tetrahydropyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in various bioactive compounds. The presence of the Boc protecting group makes it particularly useful in multistep syntheses, allowing for:

  • Controlled deprotection under acidic conditions

  • Selective modification of other functional groups while the nitrogen remains protected

  • Sequential transformation in complex molecule synthesis

The carboxylic acid functional group provides a versatile handle for further derivatization, including:

  • Esterification reactions

  • Amide coupling

  • Reduction to alcohols

  • Conversion to other functional groups via standard carboxylic acid transformations

Synthetic Pathways and Chemical Reactivity

Reactivity Profile

The compound's reactivity is governed by its functional groups and heterocyclic structure:

  • Carboxylic Acid Functionality:

    • Undergoes typical carboxylic acid reactions including esterification, amide formation, and reduction

    • Potential for activation with coupling reagents for further transformations

  • Boc-Protected Nitrogen:

    • Susceptible to acid-catalyzed deprotection (typically using TFA or HCl)

    • The free nitrogen can then undergo further functionalization

  • Heterocyclic Core:

    • The aromatic pyrazole ring exhibits reactivity characteristic of electron-rich heterocycles

    • The partially saturated pyrazine component provides conformational flexibility

Related Compounds and Structural Analogs

Several structural analogs of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid have been reported, differing in substitution patterns or core structure modifications.

Structural Variants

Notable structural variants include:

  • 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid:

    • An isomer with the carboxylic acid at the 3-position instead of the 2-position

    • Exhibits similar physicochemical properties but potentially different biological activity profile

  • 5-(tert-Butoxycarbonyl)-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 2171296-03-8):

    • Features a pyrazolo[4,3-c]pyridine core rather than a pyrazolo[1,5-a]pyrazine system

    • Includes an additional methyl substituent at the 7-position

    • Molecular formula C13H19N3O4 with a molecular weight of 281.31 g/mol

  • 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:

    • Contains an oxo (ketone) functionality at the 4-position

    • Lacks the Boc protecting group at the 5-position

    • Represents a potentially important synthetic intermediate or metabolite

These structural variants demonstrate the versatility of the core scaffold and the potential for developing a series of related compounds with modified properties.

SupplierCatalog NumberPurityPackage Size
Sigma-Aldrich/BLD PharmatechBL3H160C0A30Not specifiedVarious
Sigma-Aldrich/AmbeedAMBH97F0678F-100MGNot specified100 mg
CalpaclabALA-T627381-100mg≥97%100 mg
ChemSceneCS-B101698%Not specified

These commercial offerings typically target research applications in organic synthesis, medicinal chemistry, and drug discovery .

Quality Specifications

Commercially available samples of the compound typically meet the following quality criteria:

ParameterSpecification
Purity≥97-98%
FormSolid
Analysis MethodHPLC, NMR, or LC-MS
Impurity ProfileSpecified on Certificate of Analysis (CoA)

These specifications ensure the reliability and reproducibility of research results when using the compound .

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